7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride
Description
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-9-7(10)5-3-4-1-2-6(5)11-4;/h4-6H,1-3,8H2,(H,9,10);1H |
InChI Key |
ZYQSNIQBBDQSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of cis-Epoxycyclohexanol
- The process involves treating cis-epoxycyclohexanol with a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or sulfonic acids like Amberlyst sulfonic acid) in an inert solvent such as toluene or cycloalkanes.
- The reaction proceeds at mild temperatures (0–50 °C, preferably 10–30 °C) under atmospheric pressure.
- This cyclization yields 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane with high regio- and stereoselectivity, favoring the exo-hydroxy configuration.
- The resulting bicyclic alcohol can be isolated or further derivatized without isolation.
Epoxidation and Cyclization of 3-Cyclohexen-1-ol
- Alternatively, 3-cyclohexen-1-ol can be subjected to epoxidation using peroxy acids like m-chloroperbenzoic acid (m-CPBA) in the presence of acid.
- The acid generated during epoxidation promotes intramolecular cyclization to form the oxabicyclic ring.
- This one-pot process efficiently produces the 7-oxabicyclo[2.2.1]heptane core.
Following the formation of the bicyclic core, the introduction of the carbohydrazide functional group is achieved via reaction with carbohydrazide.
Reaction with Carbohydrazide
- The bicyclic ketone or ester precursor (7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives) is reacted with carbohydrazide under controlled conditions.
- Typical solvents include polar aprotic solvents such as N,N-dimethylformamide or dimethylacetamide to facilitate nucleophilic attack.
- The reaction is conducted under mild heating to promote condensation and formation of the carbohydrazide moiety.
- The product is the free base form of 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide.
Formation of the Hydrochloride Salt
- The free base carbohydrazide is treated with hydrochloric acid to form the hydrochloride salt.
- This salt formation enhances solubility and stability, making the compound more suitable for research and potential pharmaceutical applications.
Alternative Synthetic Strategies
Diels-Alder Reaction Route
- Another approach to the bicyclic structure involves the Diels-Alder cycloaddition between furans and olefinic or acetylenic dienophiles.
- This method yields functionalized bicyclic intermediates that can be further converted into the carbohydrazide derivative.
- Although efficient, this route requires careful control of regioselectivity and stereochemistry.
Industrial and Scale-Up Considerations
- Industrial synthesis may involve continuous flow reactors for better control of reaction parameters.
- Purification techniques such as crystallization and chromatographic methods are optimized for yield and purity.
- Scale-up challenges include managing ring-closure efficiency and avoiding side reactions such as fragmentation or over-oxidation.
Comparative Data Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Temperature (°C) | Solvent(s) | Yield/Remarks |
|---|---|---|---|---|---|
| Cyclization of cis-epoxycyclohexanol | Acid-catalyzed ring closure | HCl, H2SO4, Amberlyst sulfonic acid | 0–50 (opt. 10–30) | Toluene, cycloalkanes | High regioselectivity, exo-hydroxy favored |
| Epoxidation + Cyclization | Epoxidation with peroxy acid + acid catalysis | m-CPBA, HCl | Ambient | Inert solvent | One-pot, efficient ring formation |
| Carbohydrazide introduction | Condensation with carbohydrazide | Carbohydrazide | Mild heating | DMF, DMAc | Forms carbohydrazide derivative |
| Hydrochloride salt formation | Acid-base reaction | HCl | Ambient | Suitable solvent | Enhances solubility and stability |
| Diels-Alder approach | Cycloaddition of furan + dienophile | Furan, olefinic or acetylenic dienophile | Variable | Various | Alternative route, requires regioselectivity control |
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions . In medicine, the compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Carboxylic acid substituent at position 2.
- Applications : Intermediate in organic synthesis; precursor for anhydrides and esters (e.g., 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, CAS 22553) .
- Key Difference : The carbohydrazide derivative exhibits enhanced nucleophilicity due to the hydrazide group, enabling peptide coupling or coordination chemistry .
(b) 7-Oxabicyclo[2.2.1]heptan-2-amine
Ring-System Analogues
(a) 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Similarity Score : 1.00 (structural similarity based on CAS 909186-56-7) .
- Key Difference : Incorporation of a nitrogen atom (azabicyclo) enhances hydrogen-bonding capacity, influencing solubility and biological activity .
(b) 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Pharmacologically Active Derivatives
(a) N-(4-Chlorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
- Structure : Dicarboximide derivative with a 4-chlorophenyl group.
- Applications : Pharmacologically active compound with a dihedral angle of 49.0° between aromatic and bicyclic planes, optimizing receptor binding .
(b) Bicyclic β-Lactams (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane)
- Structure : Sulfur-containing bicyclic β-lactam core.
- Applications: Antibiotic activity (e.g., penicillin derivatives); contrasts with carbohydrazide in targeting bacterial cell walls vs.
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 7-Oxabicyclo[2.2.1]heptane derivatives typically involves multi-step organic reactions. For instance, one approach includes the reaction of bicyclic intermediates with hydrazine derivatives to yield the carbohydrazide form. The following table summarizes key steps in the synthesis process:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Bicyclic compound + Hydrazine | Reflux in ethanol | 75% |
| 2 | Carbohydrazide + HCl | Room temperature | 85% |
Estrogen Receptor Modulation
A novel class of 7-oxabicyclo[2.2.1]heptene sulfonamides has shown improved activity as selective estrogen receptor downregulators (SERDs), which are crucial in breast cancer treatment . These findings indicate that modifications to the bicyclic structure can enhance biological activity, suggesting that this compound may also possess similar properties.
The proposed mechanism for the biological activity of these compounds often involves modulation of protein interactions and degradation pathways. For instance, SERDs have been shown to induce proteasome-mediated degradation of estrogen receptors, leading to decreased cancer cell proliferation .
Case Studies
- Case Study on SERD Activity : A study evaluated various sulfonamide derivatives based on the bicyclic structure and found that compounds with longer alkyl chains exhibited enhanced ERα degradation activity, with IC50 values as low as 0.77 μM against MCF-7 breast cancer cells .
- Antitumor Efficacy : Another investigation into the antitumor properties of bicyclic derivatives revealed that certain analogs significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
